4-Fluoro-N-(3-methylbenzyl)aniline
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Overview
Description
4-Fluoro-N-(3-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the para position of the aniline ring and a methyl group attached to the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-methylbenzyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-N-(3-methylbenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity. The methyl group can also affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: Similar in structure but lacks the methyl group on the benzyl moiety.
3-fluoro-4-methylaniline: Similar but with different positioning of the fluorine and methyl groups.
4-fluoro-3-methylphenyl isocyanate: Contains an isocyanate group instead of an amine group.
Uniqueness
4-Fluoro-N-(3-methylbenzyl)aniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
IUPAC Name |
4-fluoro-N-[(3-methylphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLZPERILFTGCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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